Acenaphthylene-d8
Overview
Description
Acenaphthylene-d8 is a deuterated form of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, resulting in the molecular formula C12D8. This isotopic labeling makes this compound particularly useful in various scientific research applications, including spectroscopy and tracer studies.
Mechanism of Action
Target of Action
Acenaphthylene-d8 is a deuterium-labeled variant of Acenaphthylene . Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) . PAHs are naturally derived from coal and tar deposits and are produced by the incomplete combustion of organic matter
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Acenaphthylene and its derivatives are known to be important building blocks of many organic semiconductors . They are involved in π-conjugated derivatives, both small molecules, and polymers .
Pharmacokinetics
The impact of deuteration on the pharmacokinetic and metabolic profiles of drugs has been noted .
Result of Action
Acenaphthylene is known to be a constituent of coal tar and tobacco smoke .
Action Environment
It is known that pahs like acenaphthylene are derived naturally from coal and tar deposits and are produced by the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene-d8 typically involves the deuteration of acenaphthylene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of acenaphthylene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acenaphthenequinone-d8 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield acenaphthene-d8 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Acenaphthenequinone-d8.
Reduction: Acenaphthene-d8.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Acenaphthylene-d8 is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in tracer studies to track the metabolic pathways of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing aromatic hydrocarbons.
Industry: Applied in the synthesis of deuterated polymers and materials for advanced technological applications.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: The non-deuterated form of acenaphthylene-d8, with the molecular formula C12H8.
Acenaphthene: A related polycyclic aromatic hydrocarbon with a similar structure but lacking the double bond present in acenaphthylene.
Naphthalene-d8: Another deuterated polycyclic aromatic hydrocarbon with a simpler two-ring structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The isotopic substitution allows for the differentiation of this compound from its non-deuterated counterparts in complex mixtures and reaction studies.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00109466 | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-97-4 | |
Record name | Acenaphthylene-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthylene-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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